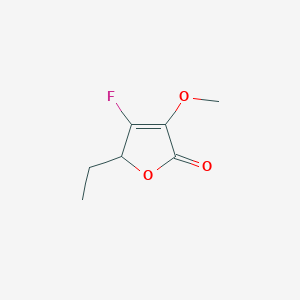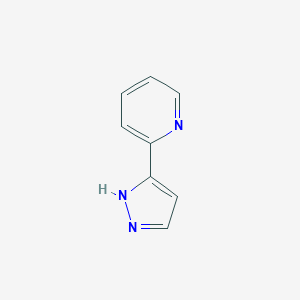![molecular formula C39H52N4O6S B061974 (3S,4aS,8aS)-2-[(2R,3S)-3-[[(2S)-2-acetamido-3-naphthalen-2-ylsulfonylpropanoyl]amino]-2-hydroxy-4-phenylbutyl]-N-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide CAS No. 159878-24-7](/img/structure/B61974.png)
(3S,4aS,8aS)-2-[(2R,3S)-3-[[(2S)-2-acetamido-3-naphthalen-2-ylsulfonylpropanoyl]amino]-2-hydroxy-4-phenylbutyl]-N-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Isoquinolinecarboxamide, 2-(3-((2-(acetylamino)-3-(2-naphthalenylsulfonyl)-1-oxopropyl)amino)-2-hydroxy-4-phenylbutyl)-N-(1,1-dimethylethyl)decahydro-, (3S-(2(2S*,3R*(R*)),3alpha,4abeta,8abeta))- is a complex organic compound with potential applications in various fields such as medicinal chemistry, biochemistry, and industrial chemistry. This compound features a unique structure that includes isoquinoline, naphthalenylsulfonyl, and phenylbutyl groups, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The process may start with the preparation of isoquinoline derivatives, followed by the introduction of acetylamino and naphthalenylsulfonyl groups through specific reagents and catalysts. The final steps often involve the formation of the carboxamide group and the incorporation of the phenylbutyl moiety.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening of catalysts, and automated reaction monitoring.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Substitution reactions can replace specific groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, protein binding, and cellular processes. Its structural features make it suitable for investigating biochemical pathways.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. It may act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties can enhance the performance of various products.
作用机制
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways depend on the functional groups present in the molecule and their ability to form bonds with target sites. This interaction can lead to the modulation of biological activities, such as inhibition of enzyme activity or alteration of gene expression.
相似化合物的比较
Similar Compounds
Isoquinoline Derivatives: Compounds with similar isoquinoline structures.
Naphthalenylsulfonyl Compounds: Molecules containing the naphthalenylsulfonyl group.
Phenylbutyl Derivatives: Compounds with phenylbutyl moieties.
Uniqueness
This compound’s uniqueness lies in its combination of isoquinoline, naphthalenylsulfonyl, and phenylbutyl groups, which provide a distinct set of chemical and biological properties. This combination allows for diverse applications and makes it a valuable subject for research.
属性
CAS 编号 |
159878-24-7 |
|---|---|
分子式 |
C39H52N4O6S |
分子量 |
704.9 g/mol |
IUPAC 名称 |
(3S,4aS,8aS)-2-[(2R,3S)-3-[[(2S)-2-acetamido-3-naphthalen-2-ylsulfonylpropanoyl]amino]-2-hydroxy-4-phenylbutyl]-N-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C39H52N4O6S/c1-26(44)40-34(25-50(48,49)32-19-18-28-14-8-9-15-29(28)21-32)37(46)41-33(20-27-12-6-5-7-13-27)36(45)24-43-23-31-17-11-10-16-30(31)22-35(43)38(47)42-39(2,3)4/h5-9,12-15,18-19,21,30-31,33-36,45H,10-11,16-17,20,22-25H2,1-4H3,(H,40,44)(H,41,46)(H,42,47)/t30-,31+,33-,34+,35-,36+/m0/s1 |
InChI 键 |
JCNVJZXOHPISSM-XGRSQTKDSA-N |
SMILES |
CC(=O)NC(CS(=O)(=O)C1=CC2=CC=CC=C2C=C1)C(=O)NC(CC3=CC=CC=C3)C(CN4CC5CCCCC5CC4C(=O)NC(C)(C)C)O |
手性 SMILES |
CC(=O)N[C@H](CS(=O)(=O)C1=CC2=CC=CC=C2C=C1)C(=O)N[C@@H](CC3=CC=CC=C3)[C@@H](CN4C[C@H]5CCCC[C@H]5C[C@H]4C(=O)NC(C)(C)C)O |
规范 SMILES |
CC(=O)NC(CS(=O)(=O)C1=CC2=CC=CC=C2C=C1)C(=O)NC(CC3=CC=CC=C3)C(CN4CC5CCCCC5CC4C(=O)NC(C)(C)C)O |
Key on ui other cas no. |
159878-24-7 |
同义词 |
(3S,4aS,8aS)-2-[(2R,3S)-3-[[(2S)-2-acetamido-3-naphthalen-2-ylsulfonyl -propanoyl]amino]-2-hydroxy-4-phenyl-butyl]-N-tert-butyl-3,4,4a,5,6,7, 8,8a-octahydro-1H-isoquinoline-3-carboxamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![trisodium;2-[bis(carboxylatomethyl)amino]propanoate](/img/structure/B61896.png)





![(2S)-N-[(2S,3R,4R)-5-[[(2S)-1-(1H-benzimidazol-2-ylmethylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-4-[(4-methoxyphenyl)methylamino]-5-oxo-1-phenylpentan-2-yl]-2-[[(2S)-2-hydroxy-2-phenylpropanoyl]amino]-3,3-dimethylbutanamide](/img/structure/B61909.png)


![3-[3-(2-Dimethylaminoethyl)-1H-indol-5-yl]-N-(4-methoxybenzyl)acrylamide](/img/structure/B61917.png)




